molecular formula C12H18N2O3 B15231289 3-Ethoxy-4-isopropoxybenzohydrazide

3-Ethoxy-4-isopropoxybenzohydrazide

Cat. No.: B15231289
M. Wt: 238.28 g/mol
InChI Key: PMBDZBSTGZTLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-isopropoxybenzohydrazide is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is a derivative of benzoic acid and belongs to the class of hydrazides. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-isopropoxybenzohydrazide typically involves the reaction of 3-ethoxy-4-isopropoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-isopropoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Ethoxy-4-isopropoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-isopropoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-hydroxybenzohydrazide
  • 3-Ethoxy-4-methoxybenzohydrazide
  • 3-Ethoxy-4-ethoxybenzohydrazide

Uniqueness

3-Ethoxy-4-isopropoxybenzohydrazide is unique due to its specific substituents, which can influence its reactivity and interaction with biological targets. The presence of both ethoxy and isopropoxy groups provides distinct steric and electronic properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

3-ethoxy-4-propan-2-yloxybenzohydrazide

InChI

InChI=1S/C12H18N2O3/c1-4-16-11-7-9(12(15)14-13)5-6-10(11)17-8(2)3/h5-8H,4,13H2,1-3H3,(H,14,15)

InChI Key

PMBDZBSTGZTLHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NN)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.